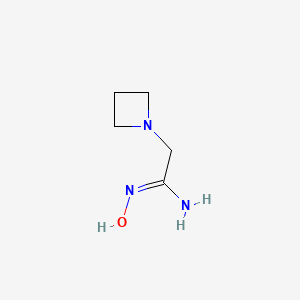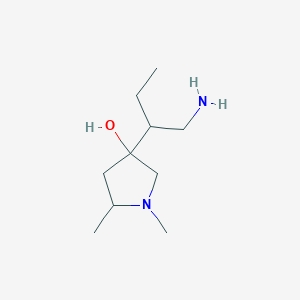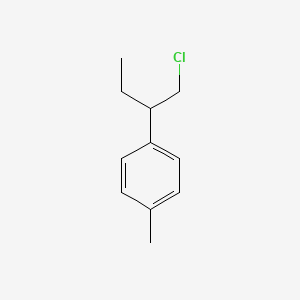
1-(1-Chlorobutan-2-yl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chlorobutan-2-yl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a 1-chlorobutan-2-yl group and a methyl group
Preparation Methods
The synthesis of 1-(1-Chlorobutan-2-yl)-4-methylbenzene typically involves the chlorination of 1-butanol to form 1-chlorobutan-2-ol, followed by a Friedel-Crafts alkylation reaction with toluene. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(1-Chlorobutan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(1-chlorobutan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3 |
InChI Key |
DGKIWZYEVYCLSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B15256304.png)
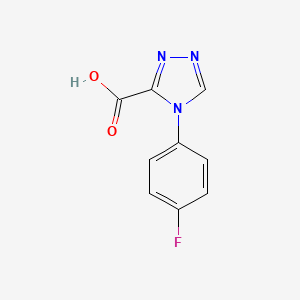
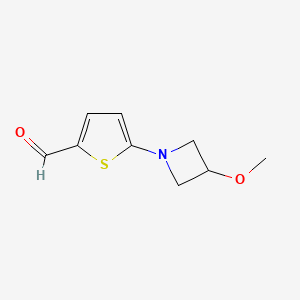
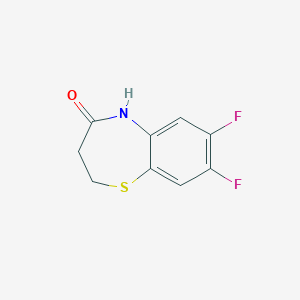
![6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15256338.png)
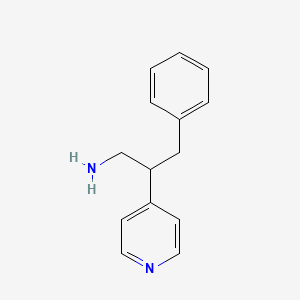
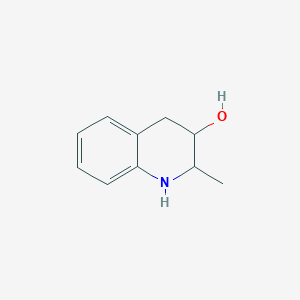
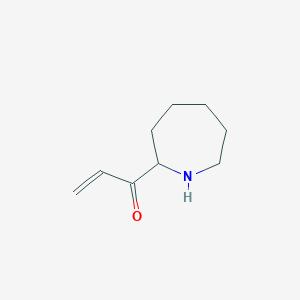
![2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B15256364.png)
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B15256371.png)
![5-[(Methylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B15256384.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B15256392.png)
